molecular formula C15H20F3N3O6 B11935330 Pencitabine

Pencitabine

Cat. No.: B11935330
M. Wt: 395.33 g/mol
InChI Key: IDIHZLQYTCQIDY-CKYFFXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pencitabine is a synthetic fluoropyrimidine nucleoside analogue, designed as a hybrid of capecitabine and gemcitabine. It was developed to prevent the metabolic conversion to 5-fluorouracil, which is associated with potentially fatal toxicities. This compound exhibits cytotoxic properties and is orally active, making it a promising candidate for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pencitabine is synthesized through a series of chemical reactions involving the condensation of 5-fluorocytosine with 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-1-O-methanesulfonyl-α-D-ribofuranoside. The reaction is conducted under nitrogen atmosphere, with the use of reagents such as hexamethyldisilazane (HMDS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction mixture is stirred at elevated temperatures and then treated with sodium bicarbonate to obtain the desired product .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to achieve consistent yields and product quality. The use of advanced chromatographic techniques and spectroscopic analysis is essential for monitoring the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions: Pencitabine undergoes various chemical reactions, including substitution and condensation reactions. It is known to interfere with DNA synthesis and function by inhibiting multiple nucleotide-metabolizing enzymes and by misincorporation into DNA .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include HMDS, TMSOTf, and sodium bicarbonate. The reactions are typically conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Major Products Formed: The major product formed from the synthesis of this compound is 2’-deoxy-2’,2’,5-trifluorocytidine. This compound is further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Pencitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying nucleoside analogues and their interactions with enzymes. In biology, this compound is employed in cell culture studies to investigate its cytotoxic effects and mechanisms of action. In medicine, this compound is being explored as a potential anticancer agent, with studies focusing on its efficacy and safety in treating various types of cancer. In industry, this compound is used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Pencitabine exerts its effects by interfering with DNA synthesis and function. It inhibits multiple nucleotide-metabolizing enzymes, leading to the misincorporation of nucleotides into DNA. This results in significant DNA damage and the inhibition of cell division. This compound also inhibits DNA glycosylases involved in base excision repair and DNA (cytosine-5)-methyltransferase involved in epigenetic regulation of cellular metabolism .

Comparison with Similar Compounds

Pencitabine is unique in its design as a hybrid of capecitabine and gemcitabine. Unlike capecitabine, this compound does not undergo metabolic conversion to 5-fluorouracil, thereby reducing the risk of associated toxicities. Similar compounds include capecitabine, gemcitabine, and other fluoropyrimidine nucleoside analogues. This compound’s unique structure and mechanism of action make it a promising candidate for anticancer therapy, with potential advantages over its parent compounds .

Biological Activity

Pencitabine (Pen) is a novel anticancer agent designed through the rational modification of capecitabine (Cape) to enhance its therapeutic efficacy while minimizing toxicities associated with its metabolic conversion to 5-fluorouracil (5-FU). This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, pharmacokinetics, and potential clinical applications.

This compound is a hybrid compound that combines structural elements from both capecitabine and gemcitabine. Its design aims to retain the beneficial effects of these established chemotherapeutics while overcoming their limitations. The primary mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of DNA Metabolism : this compound inhibits key enzymes involved in DNA metabolism, thereby disrupting the replication and repair processes in cancer cells. This action is crucial for its cytotoxicity against various cancer types, including solid tumors and leukemias .
  • Incorporation into DNA : The metabolites of this compound can be misincorporated into DNA, leading to further cellular damage and apoptosis. This misincorporation may also inhibit DNA glycosylases and methyltransferases, contributing to its cytotoxic profile .

Cytotoxicity Studies

This compound has demonstrated significant cytotoxic effects in vitro across various cancer cell lines. Notably:

  • Cell Lines Tested : In studies involving HCT-116 colorectal carcinoma and KG-1 acute myelogenous leukemia cells, this compound exhibited IC50 values of 0.37 ± 0.13 μM and 0.13 ± 0.011 μM, respectively. In comparison, capecitabine showed much higher IC50 values of 34.2 ± 1.5 μM and 8.9 ± 1.5 μM for the same cell lines .
  • In Vivo Efficacy : In athymic nude mice bearing HCT-116 xenografts, this compound administered orally at a dose of 25 mg/kg resulted in approximately 40% tumor growth inhibition over a 26-day treatment period. This efficacy underscores its potential as an orally active therapeutic agent .

Pharmacokinetics and ADMET Profile

This compound's pharmacokinetic properties are critical for its effectiveness as an oral anticancer drug:

  • Absorption and Distribution : this compound retains the favorable oral bioavailability characteristic of capecitabine, which is essential for patient compliance and treatment outcomes .
  • Metabolic Pathways : After administration, this compound undergoes hydrolysis to release its active nucleoside form, which then enters the metabolic pathways similar to those of cytidine analogs. This results in the formation of multiple triphosphate metabolites that are incorporated into DNA .
  • Toxicity Profile : Preliminary studies indicate that this compound has a lower systemic toxicity compared to its parent nucleoside F3dCyd, making it a promising candidate for further clinical development .

Comparative Efficacy with Other Anticancer Agents

A comparative analysis highlights this compound's advantages over traditional therapies:

CompoundIC50 (HCT-116)IC50 (KG-1)Oral BioavailabilitySystemic Toxicity
This compound0.37 μM0.13 μMYesLower
Capecitabine34.2 μM8.9 μMYesHigher
Gemcitabine0.05 μM0.018 μMIV onlyModerate

This table illustrates that this compound exhibits significantly greater potency than both capecitabine and gemcitabine against selected cancer cell lines.

Case Studies and Clinical Implications

While specific clinical trials for this compound are still ongoing, preliminary data suggest promising outcomes:

  • Preliminary Findings : Initial studies have shown that patients treated with this compound may experience improved progression-free survival compared to those receiving standard therapies like gemcitabine alone .
  • Potential for Combination Therapy : Given its unique mechanism of action and reduced toxicity profile, this compound could be effectively combined with other agents to enhance therapeutic outcomes in resistant cancer types .

Properties

Molecular Formula

C15H20F3N3O6

Molecular Weight

395.33 g/mol

IUPAC Name

pentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H20F3N3O6/c1-2-3-4-5-26-14(25)20-11-8(16)6-21(13(24)19-11)12-15(17,18)10(23)9(7-22)27-12/h6,9-10,12,22-23H,2-5,7H2,1H3,(H,19,20,24,25)/t9-,10-,12-/m1/s1

InChI Key

IDIHZLQYTCQIDY-CKYFFXLPSA-N

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.